2,3,5-Triphenyl-7H-furo[3,2-g][1]benzopyran-7-one
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Overview
Description
2,3,5-TRIPHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of three phenyl groups attached to the furochromene core enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-TRIPHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 7-hydroxy-4-phenylcoumarin, the compound can be synthesized through a series of reactions involving phenylation and cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,5-TRIPHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2,3,5-TRIPHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism of action of 2,3,5-TRIPHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trimethyl-furo[3,2-g]chromen-7-one
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 2,3,5,6-Tetramethyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
This structural feature distinguishes it from other furochromenes and enhances its versatility in various scientific fields .
Properties
CAS No. |
62369-37-3 |
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Molecular Formula |
C29H18O3 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2,3,5-triphenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C29H18O3/c30-27-17-22(19-10-4-1-5-11-19)23-16-24-26(18-25(23)31-27)32-29(21-14-8-3-9-15-21)28(24)20-12-6-2-7-13-20/h1-18H |
InChI Key |
PVQZVGBYJXBGRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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